molecular formula C20H23F2N3O2 B5383804 N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

Cat. No.: B5383804
M. Wt: 375.4 g/mol
InChI Key: HSTMJFRLYDUOOH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-methoxybenzyl group and an acetamide moiety attached to a 2,4-difluorophenyl group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c1-27-17-4-2-3-15(11-17)13-24-7-9-25(10-8-24)14-20(26)23-19-6-5-16(21)12-18(19)22/h2-6,11-12H,7-10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMJFRLYDUOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 3-methoxybenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2,4-difluorophenyl acetic acid or its derivatives under amide coupling conditions to form the final product. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-(2,4-difluorophenyl)-2-[4-(3-hydroxybenzyl)-1-piperazinyl]acetamide.

    Reduction: Formation of N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-(2,4-difluorophenyl)-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide: Similar structure but with a methyl group instead of a methoxy group.

These comparisons highlight the unique properties of this compound, such as its specific binding affinity and potential therapeutic effects.

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